Cas no 83823-06-7 (6-Chloro-2H-chromene-3-carboxylic acid)

6-Chloro-2H-chromene-3-carboxylic acid is a chlorinated chromene derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structure is characterized by a fused benzene and pyran ring system, which is valuable for constructing pharmacologically active compounds. The chloro substituent enhances reactivity for further functionalization, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. This compound is particularly useful in medicinal chemistry for the development of heterocyclic scaffolds with potential biological activity. Its stability and well-defined reactivity profile make it a reliable building block for research applications in drug discovery and material science.
6-Chloro-2H-chromene-3-carboxylic acid structure
83823-06-7 structure
Product name:6-Chloro-2H-chromene-3-carboxylic acid
CAS No:83823-06-7
MF:C10H7ClO3
MW:210.613782167435
MDL:MFCD00052362
CID:90858
PubChem ID:596929

6-Chloro-2H-chromene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2H-chromene-3-carboxylic acid
    • 6-CHLORO-2H-1-BENZOPYRAN-3-CARBOXYLIC ACID
    • 6-Chloro-2H-1-benzopyran-3-carboxylic acid (ACI)
    • 6-Chloro-1-benzopyran-3-carboxylic acid
    • 6-Chloro-2H-benzopyran-3-carboxylic acid
    • 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-
    • HMS558H13
    • EN300-15388
    • 4G-399S
    • F2121-0014
    • Maybridge1_005975
    • CCG-253722
    • FT-0621034
    • SCHEMBL432482
    • 83823-06-7
    • SY157814
    • MFCD00052362
    • DTXSID30344444
    • CS-0059245
    • SB38939
    • Z137625188
    • AKOS001176835
    • J-518519
    • 2H-1-Benzopyran-3-carboxylic acid, 6-chloro-
    • 6-Chloro-2H-chromene-3-carboxylic acid #
    • A840658
    • 6-Chloro[2H]-benzopyran-3-carboxylic acid
    • DB-056748
    • MDL: MFCD00052362
    • Inchi: 1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
    • InChI Key: ZRCGKWSNRRTAJY-UHFFFAOYSA-N
    • SMILES: O=C(C1COC2C(=CC(=CC=2)Cl)C=1)O
    • BRN: 4426673

Computed Properties

  • Exact Mass: 210.00800
  • Monoisotopic Mass: 209.000547
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.4
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.474
  • Melting Point: 244-246°C
  • Boiling Point: 367°Cat760mmHg
  • Flash Point: 175.7°C
  • PSA: 46.53000
  • LogP: 2.20040
  • Solubility: Not determined

6-Chloro-2H-chromene-3-carboxylic acid Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazard Category Code: 36
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Chloro-2H-chromene-3-carboxylic acid Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

6-Chloro-2H-chromene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-15388-10.0g
6-chloro-2H-chromene-3-carboxylic acid
83823-06-7 95.0%
10.0g
$149.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-280532-250 mg
6-chloro-2H-chromene-3-carboxylic acid,
83823-06-7 ≥95%
250MG
¥286.00 2023-07-11
Life Chemicals
F2121-0014-0.25g
6-chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%+
0.25g
$99.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SC912-50mg
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95+%
50mg
56.0CNY 2021-07-13
Chemenu
CM162644-10g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
10g
$400 2021-06-17
Chemenu
CM162644-5g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
5g
$87 2022-06-10
eNovation Chemicals LLC
Y0998611-10g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
10g
$300 2024-08-02
TRC
B418645-50mg
6-Chloro-2H-chromene-3-carboxylic Acid
83823-06-7
50mg
$ 50.00 2022-06-07
TRC
B418645-100mg
6-Chloro-2H-chromene-3-carboxylic Acid
83823-06-7
100mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044424-1g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 >95%
1g
860.0CNY 2021-07-13

6-Chloro-2H-chromene-3-carboxylic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 10, cooled
Reference
Synthesis and evaluation of 3-nitro-2H-chromene derivatives as new antibacterials
Xiao, Guo-qiang; et al, Huaxi Yaoxue Zazhi, 2012, 27(3), 235-237

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Dabco Solvents: Chloroform
2.1 Catalysts: Potassium hydroxide Solvents: Water ;  48 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dabco Solvents: Acrylonitrile ;  110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  60 °C
Reference
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors
Pan, Jinpeng; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1382-1390

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Water ;  48 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dabco ;  24 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
10-Camphorsulfonic acid ((+/-)-CSA) catalyzed facile one-pot synthesis of a new class of 2,5-disubstituted 1,3,4-oxadiazoles
Mule, Siva Nagi Reddy; et al, RSC Advances, 2014, 4(102), 58397-58403

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
3-Nitro-2H-chromenes as a New Class of Inhibitors against Thioredoxin Reductase and Proliferation of Cancer Cells
Xiao, Guo-Qiang; et al, Archiv der Pharmazie (Weinheim, 2012, 345(10), 767-770

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Ethanol ,  Water
Reference
6-Chloro-2,3-dihydro-4H-1-benzopyrancarboxylic acids: synthesis, optical resolution and absolute configuration
Loiodice, Fulvio; et al, Tetrahedron: Asymmetry, 1995, 6(4), 1001-11

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Silver oxide (Ag2O) Solvents: Ethanol ,  Water
Reference
6-Chloro-2,3-dihydro-4H-1-benzopyrancarboxylic acids: synthesis, optical resolution and absolute configuration
Loiodice, Fulvio; et al, Tetrahedron: Asymmetry, 1995, 6(4), 1001-11

6-Chloro-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2H-chromene-3-carboxylic acid Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83823-06-7)6-Chloro-2H-chromene-3-carboxylic acid
A840658
Purity:99%
Quantity:5g
Price ($):212.0
atkchemica
(CAS:83823-06-7)6-Chloro-2H-chromene-3-carboxylic acid
CL16072
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry